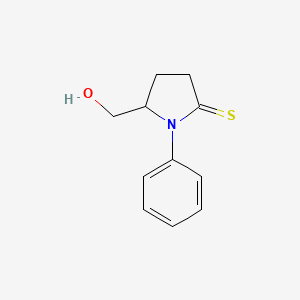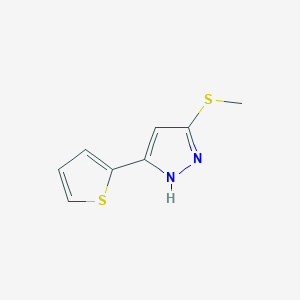
5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylthioacetic acid under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiophene ring or the pyrazole ring under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-thiophenated or de-pyrazolated products.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methylthio)-1H-pyrazole: Lacks the thiophene ring, which may result in different chemical and biological properties.
3-(Thiophen-2-yl)-1H-pyrazole:
5-(Methylthio)-3-(phenyl)-1H-pyrazole: Contains a phenyl ring instead of a thiophene ring, leading to different electronic and steric effects.
Uniqueness
5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole is unique due to the presence of both the thiophene ring and the methylthio group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C8H8N2S2 |
|---|---|
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-thiophen-2-yl-1H-pyrazole |
InChI |
InChI=1S/C8H8N2S2/c1-11-8-5-6(9-10-8)7-3-2-4-12-7/h2-5H,1H3,(H,9,10) |
Clé InChI |
LLFJWOAMSXUIIU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



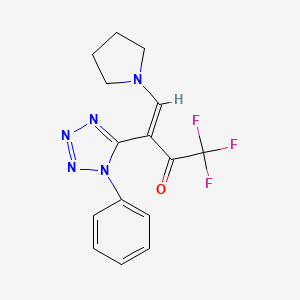

![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
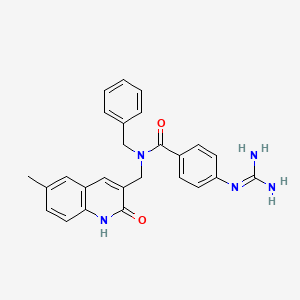

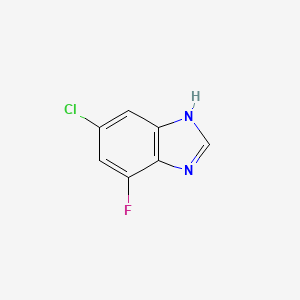
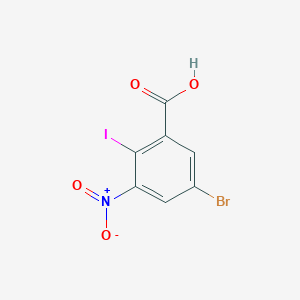
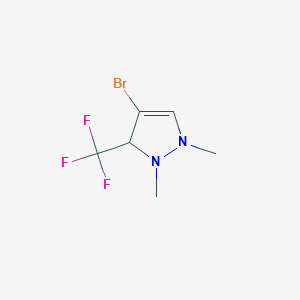
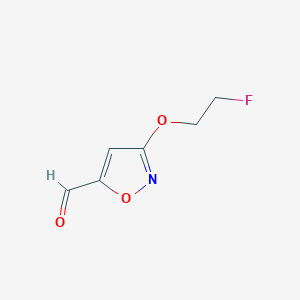
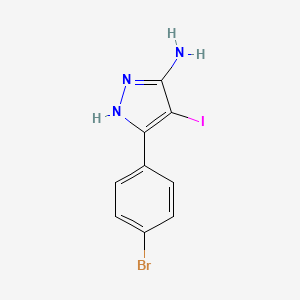
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
